1-benzyl-3-bromo-1H-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

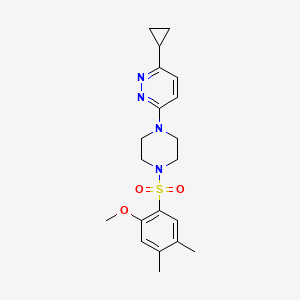

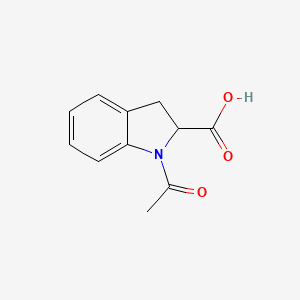

1-benzyl-3-bromo-1H-1,2,4-triazole is a chemical compound with the molecular formula C9H8BrN3. It has a molecular weight of 238.08 . This compound is part of the 1,2,3-triazole family, which is known for its notable therapeutic importance .

Synthesis Analysis

The synthesis of 1,2,3-triazole hybrids involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . There are also other methods for the synthesis of 1,2,4-triazoles from hydrazines and formamide .Molecular Structure Analysis

The molecular structure of this compound involves a triazole ring linked with a benzyl group . The triazole ring interacts with the amino acids present in the active site of certain receptors .Chemical Reactions Analysis

The tbta ligand, which includes a 1,2,3-triazole ring, binds to Co (II) centers through the three triazole nitrogen donor atoms .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 381.3±35.0 °C and a predicted density of 1.55±0.1 g/cm3 .Scientific Research Applications

Synthesis and Chemical Properties

Versatile Synthesis : The compound 1-benzyl-3-bromo-1H-1,2,4-triazole has been used in versatile synthetic pathways. It is a product of the reaction of 1-benzyl-3,5-dibromo-1H-[1,2,4]triazole with cesium fluoride, leading to 1-benzyl-3-bromo-5fluoro-1H-[1,2,4]triazole. This compound can further undergo debenzylation and realkylation to yield various substituted triazoles (Zumbrunn, 1998).

Electrophilic Substitution and Catalyst Use : Another study explored the metalation chemistry of 1-benzyl-1H-1,2,4-triazoles, revealing that when alkyl groups are incorporated in the 1-position, lithiation occurs exclusively at C-5. This behavior facilitates the synthesis of novel 1,2,4-triazol-5-yl phosphonates (Anderson et al., 1986).

Biological and Medicinal Applications

- Anticancer Activity : The 1,2,4-triazole derivatives, including those related to this compound, have shown a range of biological activities, including anticancer properties. One derivative, 4-benzyl-3-[(1-methylpyrrol-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one, has been characterized for its anticancer activity and molecular structure (Kaczor et al., 2013).

Corrosion Inhibition

- Corrosion Inhibitor : A green synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole (a compound closely related to this compound) demonstrated its application as a corrosion inhibitor for mild steel in acidic medium. The study highlighted the compound's efficiency and its ability to form a protective film on the metal surface (Fernandes et al., 2019).

Quantum Mechanical and Structural Studies

- Molecular Docking and Quantum Analysis : Quantum mechanical studies on anastrozole-based triazole analogues, including this compound derivatives, have been conducted to understand their structural, electronic, and biological properties. This research aids in comprehending their potential applications in medicinal chemistry (Al-Otaibi et al., 2020).

Mechanism of Action

Target of Action

1-Benzyl-3-bromo-1H-1,2,4-triazole is a member of the 1,2,4-triazole family . These compounds are known to act as ligands for transition metals, forming coordination complexes . They also have the ability to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .

Mode of Action

It is known that 1,2,4-triazoles can interact with their targets through the formation of coordination complexes . This interaction can lead to changes in the target’s function, potentially altering biochemical pathways.

Biochemical Pathways

Given its ability to form coordination complexes and catalyze the synthesis of esters , it may influence pathways involving these processes.

Pharmacokinetics

Its molecular weight of 23808 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

Given its ability to form coordination complexes and catalyze ester synthesis , it may have a range of effects depending on the specific targets and pathways involved.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be under inert gas (nitrogen or Argon) at 2–8 °C , suggesting that it may be sensitive to oxygen and temperature

Safety and Hazards

Biochemical Analysis

Biochemical Properties

1-Benzyl-3-bromo-1H-1,2,4-triazole is capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities

Cellular Effects

Triazole compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

Triazoles are known for their stability against metabolic degradation, which contributes to their enhanced biocompatibility .

Metabolic Pathways

Triazoles are known to interact with various enzymes and cofactors .

properties

IUPAC Name |

1-benzyl-3-bromo-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-9-11-7-13(12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPPUFZGOREGPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC(=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2380955.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2380959.png)

![5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-[2-(3-methylthiophen-2-yl)ethyl]pentanamide](/img/structure/B2380960.png)

![(3S,11bR)-3-isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one](/img/no-structure.png)

![(NE)-N-[(2-bromo-4-chlorophenyl)methylidene]hydroxylamine](/img/structure/B2380966.png)

![4-[4-(Difluoromethyl)-1,3-oxazol-2-yl]-3-fluorobenzoic acid](/img/structure/B2380973.png)

![5-(3,4-dimethoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2380975.png)